Spongouridine

Catalog No.
S519235
CAS No.
3083-77-0
M.F
C9H12N2O6
M. Wt
244.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spongouridine

CAS Number

3083-77-0

Product Name

Spongouridine

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1

InChI Key

DRTQHJPVMGBUCF-CCXZUQQUSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

1 beta D Arabinofuranosyl Uracil, 1-beta-D-Arabinofuranosyl Uracil, Ara U, Ara-U, Arabinofuranoside, Uracil, Arabinofuranosyluracil, Arabinoside, Uracil, Arabinosyluracil, Arauridine, NSC 68928, Sponguridine, Uracil Arabinofuranoside, Uracil Arabinoside, Uracil, 1-beta-D-Arabinofuranosyl

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Description

The exact mass of the compound Spongouridine is 244.0695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides. It belongs to the ontological category of N-glycosyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Antiviral Activity

One of the most actively explored areas of spongouridine research is its potential antiviral properties. Studies have shown that spongouridine exhibits inhibitory effects against certain viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV) []. These viruses can cause a range of health problems, and the development of new antiviral therapies is an ongoing pursuit. The mechanism by which spongouridine may inhibit viral replication is still under investigation, but it is thought to involve interfering with the viral DNA synthesis process [].

Studies on Cellular Processes

Spongouridine has also been investigated for its potential effects on various cellular processes. Some studies suggest that spongouridine may influence cell proliferation and differentiation, which are fundamental processes for growth and development []. Additionally, research has explored the potential role of spongouridine in modulating cell signaling pathways, which play a crucial role in regulating cellular functions [].

Spongouridine is a marine nucleoside derived from the Caribbean sponge Tectitethya crypta (formerly known as Cryptotheca crypta). It is structurally related to other nucleosides such as spongothymidine and has garnered attention for its potential antiviral properties. The chemical structure of spongouridine consists of a ribofuranose sugar linked to a uracil base, making it a key component in the study of marine-derived pharmaceuticals .

Spongouridine itself doesn't have a well-defined mechanism of action. However, its significance lies in its role as a precursor for synthetic nucleoside analogs that target specific pathways in viruses or cancer cells []. These analogs can mimic the natural building blocks of DNA or RNA, disrupting viral replication or interfering with the growth and proliferation of cancer cells. The specific mechanism of action depends on the modifications made to the spongouridine structure.

Examples:

  • Vidarabine (Ara-A): An antiviral drug derived from spongouridine, which inhibits viral replication by interfering with viral DNA synthesis.
  • Cytarabine: An anticancer drug developed from spongouridine analogs, which disrupts DNA synthesis in rapidly dividing cancer cells.
, particularly involving its nucleoside structure. One notable reaction is its reversible cleavage by the enzyme nucleoside phosphorylase, which results in the formation of D-arabinose-1-phosphate and uracil. This reaction highlights its potential as a precursor in synthesizing other bioactive compounds, such as spongoadenosine (Ara-A), through both chemical and microbial processes .

Spongouridine exhibits weak antiviral activity, particularly against herpes simplex virus type 1, although it is less potent than its synthetic analogue, vidarabine (Ara-A). Vidarabine is known for its ability to inhibit viral DNA synthesis by converting into adenine arabinoside triphosphate, which subsequently inhibits viral DNA polymerase. While spongouridine itself has not been extensively studied for biological activity, its derivatives and analogues have shown significant promise in antiviral applications .

The synthesis of spongouridine can be achieved through various methods. It has been isolated from marine sponges and can also be synthesized chemically or through biotechnological means. The biosynthesis pathway likely involves the direct epimerization of the C-2′ hydroxy group of adenosine or related compounds. Additionally, spongouridine serves as a starting material for synthesizing more complex nucleosides like spongoadenosine .

Spongouridine and its derivatives have potential applications in antiviral therapy. The compound has been explored for its role in developing antiviral drugs targeting herpes and other viral infections. Its structural similarity to other nucleosides makes it a candidate for further research in drug design and development . Moreover, spongouridine's role in the synthesis of other bioactive compounds underlines its importance in pharmaceutical chemistry.

Research on spongouridine's interactions primarily focuses on its enzymatic cleavage and subsequent biological activities. Interaction studies suggest that while spongouridine itself may have limited direct antiviral effects, it plays a crucial role in synthesizing more potent analogues that demonstrate significant antiviral properties. Further studies are needed to elucidate the precise mechanisms of action and interactions with viral targets .

Spongouridine shares structural similarities with several other nucleosides derived from marine sources. Below is a comparison highlighting its uniqueness:

Compound NameStructure RelationBiological ActivitySource
SpongothymidineSimilar nucleosideAntiviral activity against herpes virusesTectitethya crypta
Vidarabine (Ara-A)Synthetic analogueStrong antiviral activitySynthetic
AplysidineNucleoside derivativeAntiviral and anti-cancer propertiesAplysina species
2′-DeoxyspongosineRelated deoxynucleosideAntiviral activityVarious marine sponges

Spongouridine's uniqueness lies in its specific structure and the potential for further modification to enhance biological activity compared to other similar compounds. Its role as a precursor in synthesizing more potent derivatives adds to its significance in medicinal chemistry .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

244.06953611 g/mol

Monoisotopic Mass

244.06953611 g/mol

Heavy Atom Count

17

LogP

-1.98 (LogP)

Appearance

Solid powder

Melting Point

165.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZK0WMW5NQF

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3083-77-0

Dates

Modify: 2023-08-15
1: Varghese B, Velez E, Desai B, Jadvar H. Incidental Detection of Meningioma by
18F-FMAU PET/CT in a Patient With Suspected Prostate Cancer. Clin Nucl Med. 2018
Jul;43(7):e245-e246. doi: 10.1097/RLU.0000000000002123. PubMed PMID: 29742600; PubMed Central PMCID: PMC5980759.
2: Alauddin MM. Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent. Curr Med Chem. 2018;25(16):1867-1878. doi: 10.2174/0929867325666171129125217. PubMed PMID: 29189119.
3: Park SH, Park KS, Kim NH, Cho JY, Koh MS, Lee JH. Clevudine Induced Mitochondrial Myopathy. J Korean Med Sci. 2017 Nov;32(11):1857-1860. doi: 10.3346/jkms.2017.32.11.1857. PubMed PMID: 28960041; PubMed Central PMCID: PMC5639069.
4: He L, Liu X, Zhao Y, Zhang S, Jiang Y, Wang X, Yang Z. Efficacy of Nucleot(s)ide Analogs Therapy in Patients with Unresectable HBV-Related Hepatocellular Carcinoma: A Systematic Review and Meta-Analysis. Dis Markers. 2017;2017:7075935. doi: 10.1155/2017/7075935. Epub 2017 Mar 15. Review. PubMed PMID: 28396612; PubMed Central PMCID: PMC5370486.
5: Vaishampayan UN, Tehrani OS, Lawhorn-Crews JM, Heilbrun LK, Dobson K, Smith D, Dickow B, Shields AF. A Pilot Trial Evaluating Zoledronic Acid Induced Changes in [(18)F]FMAU-Positron Emission Tomography Imaging of Bone Metastases in Prostate Cancer. Mol Imaging Biol. 2017 Dec;19(6):810-816. doi: 10.1007/s11307-017-1057-y. PubMed PMID: 28289967.
6: Jadvar H, Park R, Yap LP, Chen K, Hughes L, Conti P. Effect of Androgen on Normal Biodistribution of [(18)F]-2'-Fluoro-5-methyl-1-beta-D-arabinofuranosyluracil (18F-FMAU) in Athymic
Non-tumor-bearing Male Mice. Anticancer Res. 2017 Feb;37(2):475-479. PubMed PMID: 28179292; PubMed Central PMCID: PMC5404414.
7: Najjar AM, Manuri PR, Olivares S, Flores L 2nd, Mi T, Huls H, Shpall EJ, Champlin RE, Turkman N, Paolillo V, Roszik J, Rabinovich B, Lee DA, Alauddin M, Gelovani J, Cooper LJ. Imaging of Sleeping Beauty-Modified CD19-Specific T Cells
Expressing HSV1-Thymidine Kinase by Positron Emission Tomography. Mol Imaging Biol. 2016 Dec;18(6):838-848. PubMed PMID: 27246312; PubMed Central PMCID: PMC5096958.
8: McHugh CI, Lawhorn-Crews JM, Modi D, Douglas KA, Jones SK, Mangner TJ, Collins JM, Shields AF. Effects of capecitabine treatment on the uptake of thymidine analogs using exploratory PET imaging agents: (18)F-FAU, (18)F-FMAU, and (18)F-FLT. Cancer Imaging. 2016 Oct 17;16(1):34. PubMed PMID: 27751167; PubMed Central PMCID: PMC5067904.
9: Jadvar H. PET of Glucose Metabolism and Cellular Proliferation in Prostate Cancer. J Nucl Med. 2016 Oct;57(Suppl 3):25S-29S. Review. PubMed PMID: 27694167;
PubMed Central PMCID: PMC5093915.
10: Cho EY, Yim HJ, Jung YK, Suh SJ, Seo YS, Kim JH, Kim HS, Lee SH, Ahn SH, Lee
JI, Jeong SH, Kim JW, Lee JW, Kim IH, Kim HS, Park SJ, Lee JM, Hwang SG; Antiviral Resistance Study Group. Management of Clevudine-Resistant Chronic Hepatitis B: A Multicenter Cohort Study. Gut Liver. 2017 Jan 15;11(1):129-135. doi: 10.5009/gnl15597. PubMed PMID: 27538443; PubMed Central PMCID: PMC5221870.
11: Jadvar H. Imaging Cellular Proliferation in Prostate Cancer with Positron Emission Tomography. Asia Ocean J Nucl Med Biol. 2015 Summer;3(2):72-6. Review. PubMed PMID: 27408885; PubMed Central PMCID: PMC4937643.
12: Zhang XM, Zhang HH, McLeroth P, Berkowitz RD, Mont MA, Stabin MG, Siegel BA,
Alavi A, Barnett TM, Gelb J, Petit C, Spaltro J, Cho SY, Pomper MG, Conklin JJ, Bettegowda C, Saha S. [(124)I]FIAU: Human dosimetry and infection imaging in patients with suspected prosthetic joint infection. Nucl Med Biol. 2016 May;43(5):273-9. doi: 10.1016/j.nucmedbio.2016.01.004. Epub 2016 Feb 2. PubMed PMID: 27150029.
13: Bell CC, Hendriks DF, Moro SM, Ellis E, Walsh J, Renblom A, Fredriksson Puigvert L, Dankers AC, Jacobs F, Snoeys J, Sison-Young RL, Jenkins RE, Nordling
Å, Mkrtchian S, Park BK, Kitteringham NR, Goldring CE, Lauschke VM, Ingelman-Sundberg M. Characterization of primary human hepatocyte spheroids as a
model system for drug-induced liver injury, liver function and disease. Sci Rep.
2016 May 4;6:25187. doi: 10.1038/srep25187. PubMed PMID: 27143246; PubMed Central PMCID: PMC4855186.
14: Li J, Kim S, Shields AF, Douglas KA, McHugh CI, Lawhorn-Crews JM, Wu J, Mangner TJ, LoRusso PM. Integrating Dynamic Positron Emission Tomography and Conventional Pharmacokinetic Studies to Delineate Plasma and Tumor Pharmacokinetics of FAU, a Prodrug Bioactivated by Thymidylate Synthase. J Clin Pharmacol. 2016 Nov;56(11):1433-1447. doi: 10.1002/jcph.751. PubMed PMID: 27095537; PubMed Central PMCID: PMC5584379.
15: Wang D, Xiao Q, Yang W, Qian W, Yang J. HPLC-MS/MS method for the simultaneous determination of MB07133 and its metabolites, cytarabine and arabinofuranosyluracil, in rat plasma. J Pharm Biomed Anal. 2016 Feb 20;120:228-34. doi: 10.1016/j.jpba.2015.12.049. Epub 2015 Dec 29. PubMed PMID: 26760240.
16: Yang FY, Chang WY, Lin WT, Hwang JJ, Chien YC, Wang HE, Tsai ML. Focused ultrasound enhanced molecular imaging and gene therapy for multifusion reporter gene in glioma-bearing rat model. Oncotarget. 2015 Nov 3;6(34):36260-8. doi: 10.18632/oncotarget.5389. PubMed PMID: 26429860; PubMed Central PMCID: PMC4742175.
17: Hyo Kim L, Sub Cheong H, Koh Y, Ahn KS, Lee C, Kim HL, Doo Shin H, Yoon SS. Cytidine deaminase polymorphisms and worse treatment response in normal karyotype AML. J Hum Genet. 2015 Dec;60(12):749-54. doi: 10.1038/jhg.2015.105. Epub 2015 Sep 10. PubMed PMID: 26354033.
18: Bombardieri E, Setti L, Kirienko M, Antunovic L, Guglielmo P, Ciocia G. Which metabolic imaging, besides bone scan with 99mTc-phosphonates, for detecting and evaluating bone metastases in prostatic cancer patients? An open discussion. Q J
Nucl Med Mol Imaging. 2015 Dec;59(4):381-99. Epub 2015 Sep 3. Review. PubMed PMID: 26337240.
19: Ahn SH, Kim DH, Lee AR, Kim BK, Park YK, Park ES, Ahn SH, Shin GC, Park S, Kang HS, Rhee JK, Yang SI, Chong Y, Kim KH. Substitution at rt269 in Hepatitis B
Virus Polymerase Is a Compensatory Mutation Associated with Multi-Drug Resistance. PLoS One. 2015 Aug 31;10(8):e0136728. doi: 10.1371/journal.pone.0136728. eCollection 2015. PubMed PMID: 26322642; PubMed Central PMCID: PMC4556173.
20: Moroz MA, Zhang H, Lee J, Moroz E, Zurita J, Shenker L, Serganova I, Blasberg R, Ponomarev V. Comparative Analysis of T Cell Imaging with Human Nuclear Reporter Genes. J Nucl Med. 2015 Jul;56(7):1055-60. doi: 10.2967/jnumed.115.159855. Epub 2015 May 29. PubMed PMID: 26025962; PubMed Central PMCID: PMC4511596.

Explore Compound Types